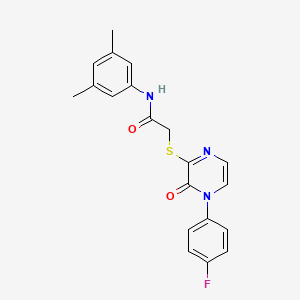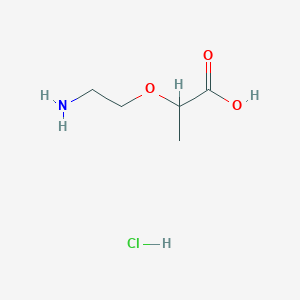
2-(2-Aminoethoxy)propanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(2-Aminoethoxy)propanoic acid hydrochloride” likely contains an amino group (-NH2), an ether group (-O-), a carboxylic acid group (-COOH), and a hydrochloride group (-HCl). This suggests that it might have properties common to amines, ethers, carboxylic acids, and salts .
Molecular Structure Analysis
The molecular structure of this compound would likely show the connectivity of the carbon, oxygen, nitrogen, and hydrogen atoms, as well as the placement of the hydrochloride group. The exact structure would depend on the specific synthesis pathway and the reaction conditions .Chemical Reactions Analysis
As an amine, this compound could participate in reactions typical of amines, such as acid-base reactions. The ether group might make it susceptible to reactions with strong acids, while the carboxylic acid group could undergo reactions typical of carboxylic acids, such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, it might exhibit the basicity typical of amines, the polarity of ethers, and the acidity of carboxylic acids .Aplicaciones Científicas De Investigación
Adsorption Properties and Corrosion Inhibition
Diamine derivatives, including those related to 2-(2-Aminoethoxy)propanoic acid hydrochloride, have been investigated for their inhibitive action against the corrosion of mild steel in hydrochloric solution. One study found that these compounds can act as good inhibitors, with inhibition efficiency reaching 91.7% at certain concentrations. The adsorption of these inhibitors on steel surfaces obeys Langmuir’s adsorption isotherm, highlighting their potential in corrosion protection applications (Herrag et al., 2010).
Microwave-Assisted Organic Synthesis
Research on microwave-assisted reactions of aminoethanethiol hydrochloride with N-acylbenzotriazoles has demonstrated efficient synthesis of oxazolines and thiazolines under mild conditions. This approach provides a new application for N-acylbenzotriazoles in preparing such compounds, which could be relevant to the use of this compound as a starting material in similar syntheses (Katritzky et al., 2004).
Catalyst Development for Asymmetric Synthesis
Amino acid-based ligands, potentially derived from or related to this compound, have been utilized as catalysts for the asymmetric transfer hydrogenation of heteroaromatic ketones. This approach has facilitated the formal syntheses of antidepressant drugs with high yields and excellent enantioselectivities, showcasing the compound's relevance in pharmaceutical synthesis (Buitrago et al., 2012).
Environmental and Material Science Applications
The study of herbicide adsorption by electrochemically generated aluminum hydroxides has shed light on environmental applications, particularly in the removal of contaminants from water. This research provides insights into how derivatives of this compound could be applied in environmental remediation efforts (Kamaraj et al., 2015).
Mecanismo De Acción
Target of Action
It is known that the compound is used as a linker in the synthesis of antibody-drug conjugates (adcs) and proteolysis targeting chimeras (protacs) . In these contexts, the targets would be specific proteins or enzymes within cells that the ADC or PROTAC is designed to interact with.
Mode of Action
As a linker molecule in ADCs and PROTACs, 2-(2-Aminoethoxy)propanoic acid hydrochloride facilitates the attachment of a cytotoxic drug to an antibody (in the case of ADCs) or a ligand for an E3 ubiquitin ligase (in the case of PROTACs) . The resulting complexes are designed to selectively bind to and act upon their respective targets .
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on the nature of the ADC or PROTAC it is part of . ADCs typically work by binding to antigens on the surface of cancer cells, after which they are internalized and the cytotoxic drug is released to kill the cell . PROTACs, on the other hand, operate by tagging target proteins for degradation by the cell’s ubiquitin-proteasome system .
Result of Action
The molecular and cellular effects of this compound are tied to its role in ADCs and PROTACs . In ADCs, the result is typically the death of the target cancer cell . In PROTACs, the result is the degradation of the target protein .
Action Environment
The action, efficacy, and stability of this compound, as part of an ADC or PROTAC, can be influenced by various environmental factors. These may include the physiological conditions within the body (such as pH and temperature), the presence of competing or interacting molecules, and the specific characteristics of the target cells or proteins .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-aminoethoxy)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3.ClH/c1-4(5(7)8)9-3-2-6;/h4H,2-3,6H2,1H3,(H,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJKXRYEDDVBDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2829431.png)
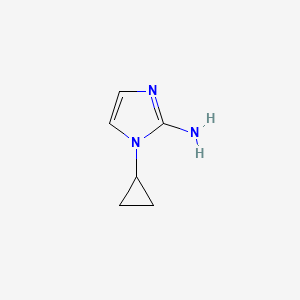
![2-Methyl-7-phenyl-4-((pyridin-2-ylmethyl)thio)thiazolo[4,5-d]pyridazine](/img/structure/B2829435.png)
![{5-[(4-chlorophenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-chlorobenzenecarboxylate](/img/structure/B2829436.png)

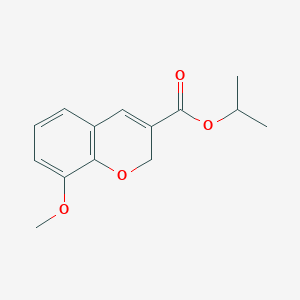
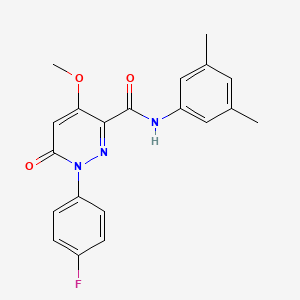
![6-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2829445.png)
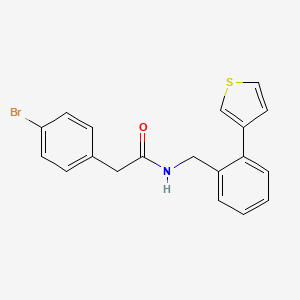
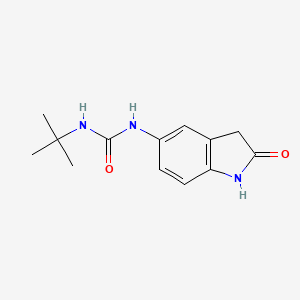
![3,4-dimethyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2829449.png)
